
Z-VAD(OMe)-FMK,Z-VAD(OMe)-FMK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone is a synthetic compound known for its role as a broad-spectrum caspase inhibitor. Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation. This compound is widely used in scientific research to study apoptosis and related cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The key steps include:
- Protection of the amino group of valine with a benzyloxycarbonyl (Z) group.
- Coupling of protected valine with alanine and aspartic acid (OMe) using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
- Introduction of the fluoromethylketone group at the aspartic acid residue.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the fluoromethylketone group.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethylketone group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
- Oxidation products include benzyloxycarbonyl derivatives.
- Reduction products include alcohols or amines.
- Substitution products depend on the nucleophile used.
Scientific Research Applications
Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone is extensively used in scientific research, particularly in the fields of:
Chemistry: As a tool to study peptide synthesis and modification.
Biology: To investigate the mechanisms of apoptosis and cell signaling pathways.
Medicine: In the development of therapeutic agents targeting caspases for the treatment of diseases like cancer and neurodegenerative disorders.
Industry: In the production of research reagents and diagnostic tools.
Mechanism of Action
The compound exerts its effects by irreversibly binding to the active site of caspases, inhibiting their protease activity. This inhibition prevents the cleavage of key substrates involved in apoptosis, thereby blocking the apoptotic process. The molecular targets include caspase-3, caspase-7, and caspase-9, which are crucial for the execution phase of apoptosis.
Comparison with Similar Compounds
- Benzyloxycarbonyl-Ile-Glu(OMe)-Thr-Asp(OMe)-fluoromethylketone
- Acetyl-Tyr-Val-Ala-Asp-chloromethylketone
Comparison:
- Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone is unique due to its broad-spectrum inhibition of multiple caspases, making it a versatile tool in apoptosis research.
- Other similar compounds may have more specific targets or different inhibitory mechanisms, providing researchers with options depending on their experimental needs.
This comprehensive overview highlights the significance of Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone in scientific research and its potential applications across various fields
Properties
Molecular Formula |
C22H30FN3O7 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
methyl (3S)-5-fluoro-3-[[(2R)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate |
InChI |
InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)/t14-,16+,19+/m1/s1 |
InChI Key |
MIFGOLAMNLSLGH-ALKREAHSSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


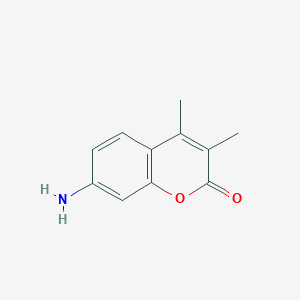


![1-[5-(Hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione](/img/structure/B15198420.png)

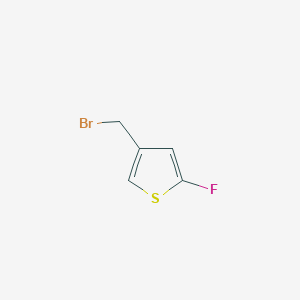
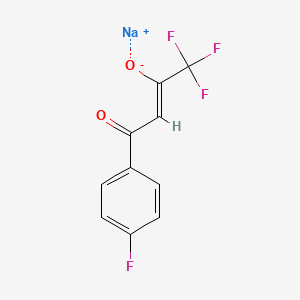
![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione](/img/structure/B15198436.png)
![2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B15198459.png)
![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15198465.png)
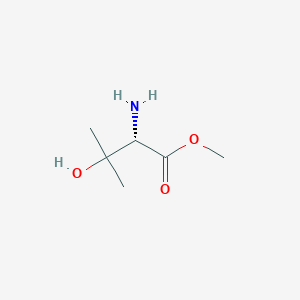
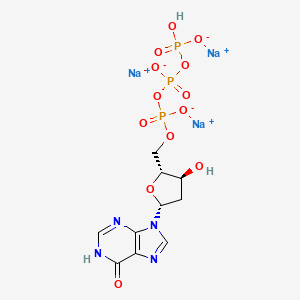
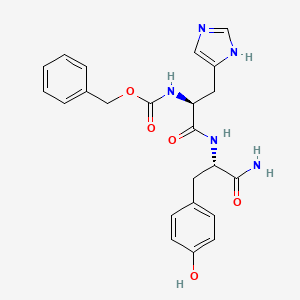
![Stannane, trimethyl[3-(methylthio)-2-thienyl]-](/img/structure/B15198498.png)
